



Synthesis Protocol for Thalidomide-5-methyl Based PROTACs: Application Notes

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Compound of Interest		
Compound Name:	Thalidomide-5-methyl	
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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Thalidomide and its derivatives are widely used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3]

This application note provides a detailed protocol for the synthesis of PROTACs utilizing a **Thalidomide-5-methyl** E3 ligase ligand. The inclusion of a methyl group at the 5-position of the thalidomide phthalimide ring can be a strategic modification to modulate binding affinity and physicochemical properties. This document outlines the synthetic chemistry, experimental procedures for biological evaluation, and relevant signaling pathways.

Data Presentation

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for representative thalidomide-based PROTACs targeting various proteins.

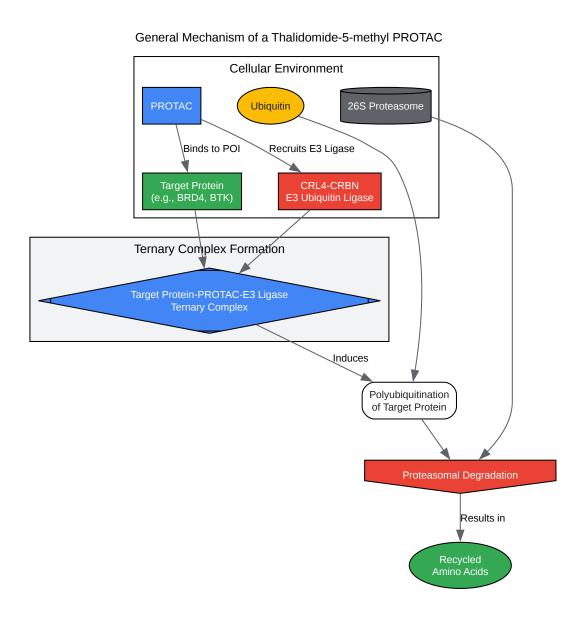


PROTAC Name/Ide ntifier	E3 Ligase Ligand	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Referenc e
dBET6	Thalidomid e	BRD4	MM.1S	< 1	> 90	[4]
ARV-825	Pomalidom ide	BRD4	Jurkat	< 1	> 95	[5]
QCA570	Thalidomid e derivative	BRD2/3/4	5637 (Bladder Cancer)	~1	>90	[6]
MT-802	Thalidomid e	втк	MOLM-14	0.5	> 90	[4]
ZB-S-29	Thalidomid e	SHP2	-	6.02	-	[4][7]
XZ1606	Thalidomid e derivative	BRD4	LX-2	10-300 (Dose- dependent)	>90	[8]

Signaling Pathways and Mechanism of Action

Thalidomide-5-methyl based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.





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Caption: General mechanism of action of a Thalidomide-5-methyl based PROTAC.

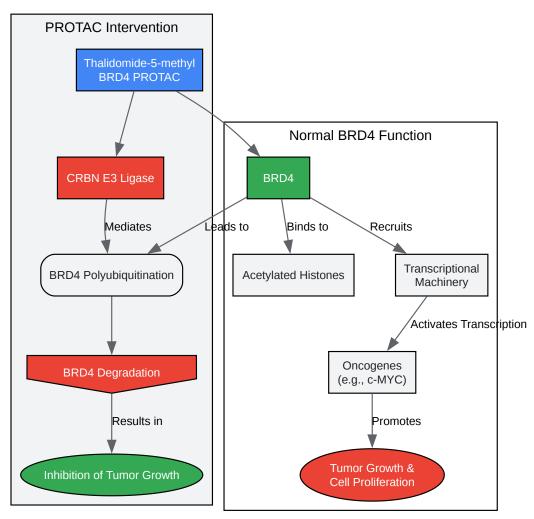






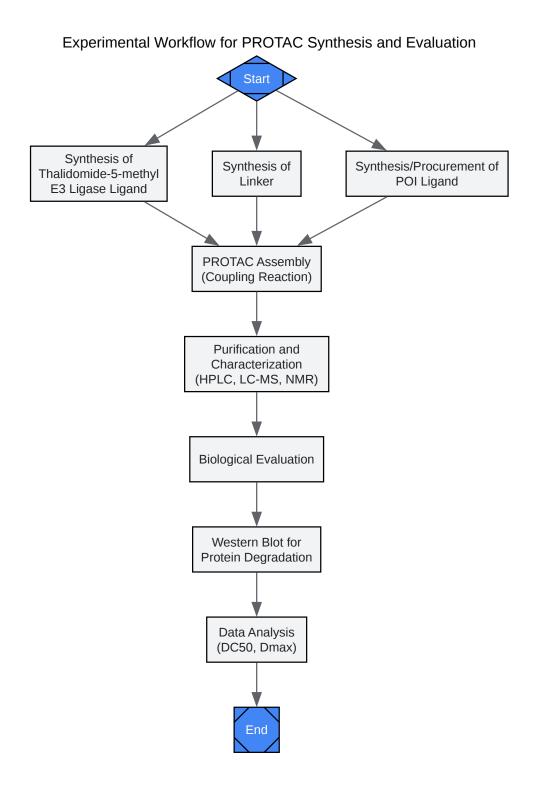
A specific example of a signaling pathway targeted by thalidomide-based PROTACs is the BRD4 pathway. BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene transcription, including oncogenes like c-MYC.[9]





BRD4 Signaling and PROTAC-mediated Degradation





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